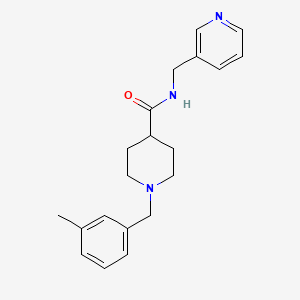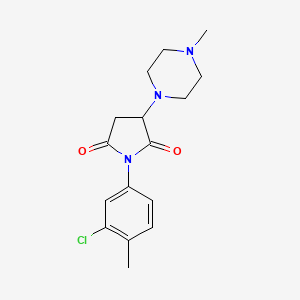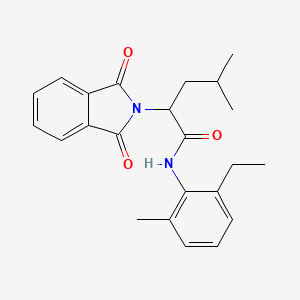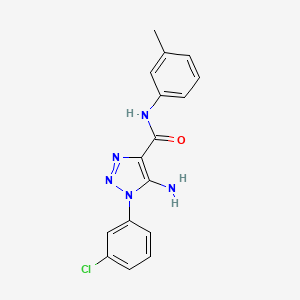
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has been widely used in scientific research. MP-10 has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, depression, and addiction.
Mecanismo De Acción
The exact mechanism of action of 1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act as a dopamine D3 receptor antagonist, which could explain its neuroprotective and antidepressant effects. This compound has also been shown to modulate the activity of the brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which could explain its potential therapeutic effects in Parkinson's disease and addiction. This compound has also been shown to increase the expression of BDNF, which could contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One area of research could be to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could be to explore its potential as a treatment for other disorders, such as anxiety and schizophrenia. Additionally, future research could focus on developing more potent and selective derivatives of this compound with improved therapeutic properties.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, antidepressant, and anti-addictive effects, making it a promising candidate for the treatment of various disorders. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for other disorders.
Métodos De Síntesis
The synthesis of 1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-methylbenzylamine with 3-pyridinecarboxaldehyde to form the intermediate 1-(3-methylbenzyl)-3-pyridinecarboxaldehyde. This intermediate is then reacted with piperidinecarboxylic acid to form this compound. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
1-(3-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, which makes it a promising candidate for the treatment of this disorder. This compound has also been shown to have antidepressant effects in animal models of depression and has been suggested as a potential treatment for this disorder. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for addiction.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-4-2-5-17(12-16)15-23-10-7-19(8-11-23)20(24)22-14-18-6-3-9-21-13-18/h2-6,9,12-13,19H,7-8,10-11,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUXMMSAINONEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5015255.png)
![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![6-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5015278.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5015286.png)


![2-[(3-fluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5015300.png)
![2-ethoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5015318.png)
![7-(4-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5015319.png)

![3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one)](/img/structure/B5015326.png)
![N-{4-[(4-hydroxy-3,5-diisopropylphenyl)amino]phenyl}acetamide](/img/structure/B5015341.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5015342.png)
